methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a carbamate moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the 2-methoxyphenyl group to the piperidine ring, often through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the intermediate with methyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbamate or sulfonyl groups, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles are typically used under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It can be studied for its potential to bind to specific biological receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[4-({3-[(2-hydroxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
- Methyl N-[4-({3-[(2-chlorophenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
Uniqueness
Methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to participate in specific reactions or interact with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C21H25N3O6S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl N-[4-[3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C21H25N3O6S/c1-29-19-8-4-3-7-18(19)23-20(25)15-6-5-13-24(14-15)31(27,28)17-11-9-16(10-12-17)22-21(26)30-2/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
QULPKINWQCUZCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Origin of Product |
United States |
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